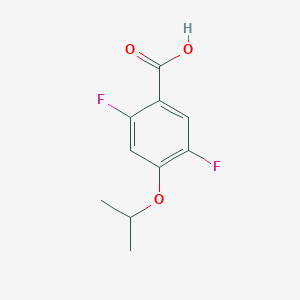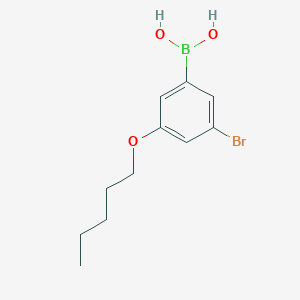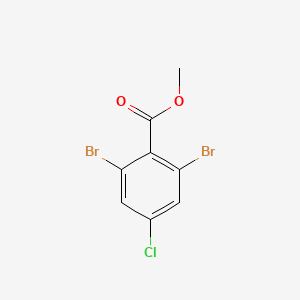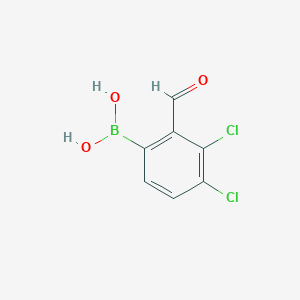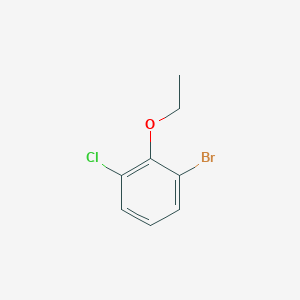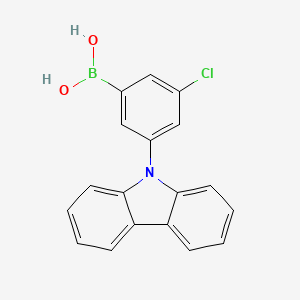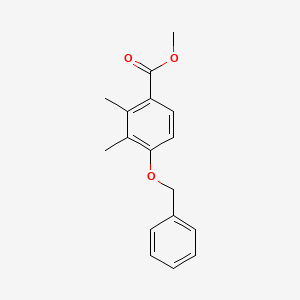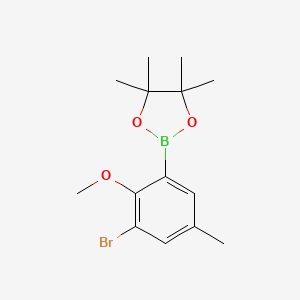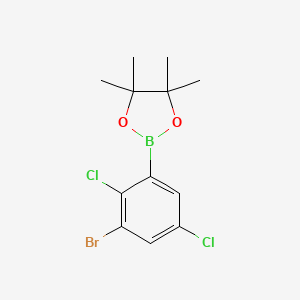
3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of this compound involves the protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the IUPAC name 2-(3-chloro-2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily centered around the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen
3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester has several potential applications in scientific research. It can be used as a catalyst for several organic reactions, including Suzuki-Miyaura cross-coupling reactions and reductive amination reactions. In addition, this compound can be used as a ligand in coordination complexes, and can be used to synthesize other compounds, such as 2-chloro-5-fluoro-4-hydroxybenzaldehyde.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester depends on the specific application it is used for. In the case of Suzuki-Miyaura cross-coupling reactions, this compound acts as a catalyst to facilitate the reaction between two organic molecules. It does this by forming a coordination complex with the palladium chloride catalyst, which then reduces the reactants and forms the desired product. In reductive amination reactions, this compound acts as a reducing agent, which reduces the reactants and forms the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, due to its relatively low toxicity, it is thought to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester for laboratory experiments is its versatility. It can be used for a variety of purposes, including catalyzing reactions, synthesizing other compounds, and as a ligand in coordination complexes. However, one limitation of this compound is that it is relatively new and its potential applications are still being explored.
Zukünftige Richtungen
There are several potential future directions for 3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester. One potential direction is the development of new and improved synthesis methods for this compound and related compounds. Additionally, further research could be done to explore the potential applications of this compound in different fields, such as medicine and biotechnology. Finally, further research could be done to better understand the biochemical and physiological effects of this compound.
Synthesemethoden
3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester is synthesized through a three-step process. The first step is the reaction of 4-bromo-2-fluoro-5-chlorophenylboronic acid with ethyl pinacol ester in the presence of a catalyst, such as palladium chloride. The second step is the reaction of the resulting intermediate with potassium carbonate in acetic acid. The final step is the reaction of the intermediate with 2-chloroethanol in the presence of a catalyst, such as palladium chloride.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-chloro-2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClFO3/c1-6-18-12-10(7-9(17)8-11(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUPVYHNQKXBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


